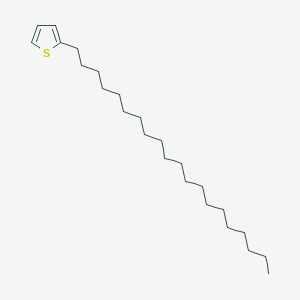

Thiophene, 2-eicosyl-

Description

Significance of Thiophene (B33073) and its Derivatives in Conjugated Systems

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in the world of conjugated materials. nih.gov Its electron-rich nature and ability to be readily functionalized make it a versatile component for creating extended π-conjugated systems. nih.gov These systems, characterized by alternating single and double bonds, are the key to the electronic and optoelectronic properties of organic semiconductors. researchgate.net

The electronic structure of thiophene allows for efficient charge transport along the polymer backbone. When thiophene units are linked together to form polythiophenes or oligothiophenes, the delocalized π-electrons can move freely, giving rise to semiconducting behavior. researchgate.net This property is the basis for their use in a variety of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netescholarship.org The inherent stability of the thiophene ring also contributes to the longevity and performance of these devices. beilstein-journals.org

Role of Long Alkyl Chains in Organic Semiconductor and Polymer Systems

The introduction of long alkyl chains onto the thiophene backbone, such as the eicosyl group (a 20-carbon chain), plays a crucial role in modifying the properties of the resulting materials. These alkyl chains are not merely passive appendages; they actively influence the material's processability, morphology, and electronic characteristics.

One of the primary functions of long alkyl chains is to enhance the solubility of thiophene-based polymers and oligomers in common organic solvents. researchgate.netbeilstein-journals.org This is a critical factor for solution-based processing techniques like spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices.

Specific Focus on the 2-Eicosyl Substituent in Thiophene Architectures

The 2-eicosyl substituent, with its substantial length, provides a powerful tool for tuning the properties of thiophene-based materials. The "2-" position indicates that the eicosyl group is attached to the carbon atom adjacent to the sulfur atom in the thiophene ring. This specific placement influences the steric interactions and ultimately the planarity of the polythiophene backbone.

In the context of poly(3-alkylthiophene)s (P3ATs), where the alkyl chain is at the 3-position, the regioregularity of the polymer chain is a critical factor. Head-to-tail (HT) coupling of the monomer units leads to a more planar and highly conjugated polymer, whereas head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance and disrupt conjugation. cmu.edu While "Thiophene, 2-eicosyl-" itself refers to a monomer, its polymerization would lead to a polymer where the long alkyl chain's position significantly influences the final properties.

The eicosyl chain, due to its length, can promote strong interdigitation between polymer chains, leading to well-defined lamellar structures. This can enhance the crystallinity and, consequently, the charge transport properties of the material.

Overview of Research Trajectories for Thiophene, 2-Eicosyl- and its Derived Materials

Current and future research involving Thiophene, 2-eicosyl- and related long-chain alkylthiophenes is focused on several key areas:

Synthesis of Novel Polymers and Copolymers: Researchers are exploring new synthetic methods to create well-defined polymers and block copolymers incorporating 2-eicosylthiophene. researchgate.net This includes controlling the molecular weight, polydispersity, and regioregularity to fine-tune the material's properties for specific applications.

Advanced Self-Assembly Studies: A deeper understanding of the self-assembly processes of these materials at the molecular level is being pursued using advanced characterization techniques like scanning tunneling microscopy (STM). beilstein-journals.org This knowledge is crucial for controlling the morphology and optimizing device performance.

Applications in Organic Electronics: The development of high-performance OFETs, efficient and stable OPVs, and novel sensors remains a primary goal. researchgate.net The unique properties imparted by the eicosyl chain are being leveraged to improve device characteristics.

Bioelectronics and Sensing: The interface between organic electronics and biology is a rapidly growing field. rsc.org Thiophene-based materials, with their potential for functionalization and operation in aqueous environments, are being investigated for applications in biosensors and other bioelectronic devices.

Smart Materials: The development of "smart" materials that respond to external stimuli is another exciting research direction. cas.org The long alkyl chains of 2-eicosylthiophene could potentially be functionalized to create materials with tunable optical or electronic properties.

Properties

Molecular Formula |

C24H44S |

|---|---|

Molecular Weight |

364.7 g/mol |

IUPAC Name |

2-icosylthiophene |

InChI |

InChI=1S/C24H44S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22-20-23-25-24/h20,22-23H,2-19,21H2,1H3 |

InChI Key |

GDJGNCNOJAAZAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for Thiophene, 2 Eicosyl and Its Derivatives

Synthesis of 2-Eicosylthiophene Monomer

The synthesis of the 2-eicosylthiophene monomer is most effectively achieved through organometallic cross-coupling reactions. A prominent and widely utilized method is the Kumada cross-coupling reaction. This approach involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.

In a typical procedure, the synthesis commences with the formation of an eicosyl Grignard reagent. This is prepared by reacting 1-bromoeicosane (B1265406) with magnesium turnings in a dry ether solvent, such as tetrahydrofuran (B95107) (THF). Concurrently, 2-bromothiophene (B119243) serves as the aromatic halide partner. The nickel-catalyzed coupling of the eicosylmagnesium bromide with 2-bromothiophene yields the target monomer, 2-eicosylthiophene. A common catalyst for this transformation is [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂). The reaction proceeds under inert conditions to prevent the quenching of the highly reactive Grignard reagent. Following the reaction, a standard aqueous workup and purification by column chromatography or vacuum distillation affords the pure 2-eicosylthiophene.

Table 1: Representative Kumada Coupling Reaction for 2-Eicosylthiophene Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

|---|

Polymerization Approaches for Poly(2-eicosylthiophene) and Co-polymers

The polymerization of 2-eicosylthiophene can be accomplished through several distinct methods, each offering different levels of control over the polymer's molecular weight, regioregularity, and structural defects.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a direct method for generating thin films of poly(2-eicosylthiophene) on a conductive substrate. The process is carried out in an electrochemical cell containing a solution of the 2-eicosylthiophene monomer and a supporting electrolyte (e.g., lithium perchlorate (B79767) or tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate organic solvent like acetonitrile (B52724) or dichloromethane.

When a potential is applied across the working electrode (e.g., indium tin oxide (ITO) glass or platinum), the monomer is oxidized to form radical cations. These reactive species then couple and propagate, depositing a film of the conjugated polymer directly onto the electrode surface. The thickness and quality of the polymer film can be controlled by modulating parameters such as the applied potential, current density, and reaction time. While this method is advantageous for its simplicity and direct film formation, it often yields polymers with lower regioregularity and can be difficult to scale up for bulk material synthesis.

Chemical Oxidative Polymerization Protocols

Chemical oxidative polymerization is a common and scalable method for synthesizing poly(alkylthiophene)s. The most frequently used oxidizing agent is iron(III) chloride (FeCl₃) acs.org. In this process, the 2-eicosylthiophene monomer is dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene, and a stoichiometric amount of anhydrous FeCl₃ is added acs.org.

The FeCl₃ oxidizes the monomer, initiating a chain reaction of coupling between monomer units to form the polymer, which precipitates from the solution. The reaction is typically stirred for several hours before being quenched by the addition of methanol. The resulting polymer is then purified through washing and Soxhlet extraction to remove residual catalyst and low molecular weight oligomers acs.org. While this method is cost-effective and produces high yields, it generally provides poor control over the polymer's regioregularity, leading to a mixture of head-to-tail and head-to-head linkages, which can disrupt the polymer's conjugation and electronic properties.

Table 2: Typical Conditions for Chemical Oxidative Polymerization

| Monomer | Oxidant | Solvent | Temperature | Quenching Agent |

|---|

Catalyst-Transfer Polycondensation Methods

For achieving highly regioregular, well-defined poly(2-eicosylthiophene), catalyst-transfer polycondensation (CTP) is the state-of-the-art method. The Grignard Metathesis (GRIM) polymerization is a prominent example of CTP. This technique provides a "living" chain-growth polymerization, allowing for precise control over molecular weight and low polydispersity.

The synthesis first requires a specific monomer, such as 2-bromo-5-iodo-3-eicosylthiophene. This monomer is synthesized by first alkylating thiophene (B33073) to 3-eicosylthiophene, followed by selective halogenation at the 2 and 5 positions. The polymerization is initiated by treating the monomer with a Grignard reagent like isopropylmagnesium chloride, which undergoes a halogen-magnesium exchange, preferentially at the more reactive iodine position, to form the active monomer researchgate.netresearchgate.net. The addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates the polymerization. The catalyst inserts into the carbon-bromine bond and then "walks" along the growing polymer chain as new monomer units are added, ensuring a highly controlled, head-to-tail regioregular structure researchgate.net.

Cross-Coupling Reaction Pathways

Various cross-coupling reactions, typically catalyzed by palladium, are employed for the step-growth polymerization of thiophene derivatives. These methods, including Stille, Suzuki, and Kumada polycondensation, offer excellent versatility for creating both homopolymers and copolymers. These reactions require bifunctional monomers, for instance, a 2,5-dihalogenated-3-eicosylthiophene reacting with a 2,5-bis(organometallic)-3-eicosylthiophene (for homopolymerization) or a different comonomer (for copolymerization).

Stille Polycondensation: This involves the coupling of a di-stannylated thiophene monomer with a di-halogenated comonomer, catalyzed by a palladium complex like Pd(PPh₃)₄ wiley-vch.dewikipedia.org. It is highly tolerant of various functional groups but uses toxic organotin reagents wiley-vch.dewikipedia.org.

Suzuki Polycondensation: This method couples a thiophene monomer bearing two boronic acid or boronic ester groups with a di-halogenated comonomer acs.orgresearchgate.netrsc.org. It uses non-toxic boron reagents and is widely employed for synthesizing complex conjugated polymers rsc.org.

Kumada Polycondensation: As an extension of the monomer synthesis, this method can be used for polymerization by reacting a di-Grignard reagent of a thiophene with a di-halide, catalyzed by a nickel complex. Its application is limited by the high reactivity of the Grignard reagent, which is intolerant to many functional groups.

Table 3: Comparison of Cross-Coupling Polymerization Methods

| Method | Monomer 1 | Monomer 2 | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Stille | Organo-distannane | Dihalide | Palladium | High functional group tolerance |

| Suzuki | Diboronic acid/ester | Dihalide | Palladium | Non-toxic reagents, mild conditions |

Integration of 2-Eicosylthiophene into Complex Thiophene-Based Conjugated Structures

The 2-eicosylthiophene unit is a valuable building block for constructing more complex, high-performance conjugated materials, particularly donor-acceptor (D-A) copolymers for organic electronics. In these architectures, the electron-rich 2-eicosylthiophene serves as the donor unit, while it is copolymerized with an electron-deficient (acceptor) monomer, such as benzothiadiazole or diketopyrrolopyrrole.

The synthesis of these copolymers is predominantly achieved via palladium-catalyzed cross-coupling reactions like Stille or Suzuki polycondensation. For example, 2,5-bis(trimethylstannyl)-3-eicosylthiophene can be reacted with a dibrominated acceptor monomer in a Stille polycondensation reaction. The long eicosyl side chain is crucial in these rigid D-A structures, as it ensures the final copolymer is soluble in common organic solvents, enabling its deposition into thin films for device fabrication from solution. By carefully selecting the acceptor unit, the electronic and optical properties (such as the HOMO/LUMO energy levels and the optical bandgap) of the resulting copolymer can be precisely tuned for specific applications, including organic photovoltaics and field-effect transistors.

Strategies for Incorporating Eicosyl Chains into Co-polymeric Backbones

The incorporation of long alkyl chains, such as the eicosyl group, into thiophene-based copolymers is a key strategy to enhance solubility and processability, and to influence the morphological and electronic properties of the resulting materials. The eicosyl side chain can be introduced either by direct polymerization of a 2-eicosylthiophene monomer with a comonomer or through post-polymerization functionalization.

Direct Copolymerization:

Direct copolymerization involves the reaction of a 2-eicosylthiophene monomer with one or more different thiophene-based or other aromatic monomers. Several transition metal-catalyzed cross-coupling reactions are employed for this purpose.

Grignard Metathesis (GRIM) Polymerization: This is a widely used method for the synthesis of poly(alkylthiophene)s and their copolymers. The process typically involves the treatment of a dihalo-monomer, such as 2,5-dibromo-3-alkylthiophene, with a Grignard reagent to form a magnesium-halogen exchange intermediate, which is then polymerized using a nickel catalyst. This method has been successfully used to create random copolymers by introducing a mixture of monomers. For instance, copolymers of 3-dodecylthiophene (B10105) and a derivative bearing an aniline (B41778) group at the end of the dodecyl side chain have been synthesized using the GRIM method mdpi.com. The reactivity of the different monomers is a critical factor in achieving a random distribution of the monomer units in the copolymer chain.

Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is a powerful chain-growth polymerization technique that allows for the synthesis of well-defined block copolymers. In this method, the catalyst, typically a nickel complex, remains associated with the growing polymer chain end. Sequential addition of different monomers allows for the formation of block copolymers. For example, block copolymers of poly(3-hexylthiophene) and poly(arylisocyanide) have been synthesized in a one-pot reaction using a single nickel catalyst acs.org. This approach could be adapted to create block copolymers containing a poly(2-eicosylthiophene) segment. The synthesis of block copolymers composed of a highly regioregular block and a regiorandom block of poly(3-hexylthiophene) has also been demonstrated via sequential monomer addition in KCTP rsc.org.

Other Cross-Coupling Reactions: Suzuki and Stille coupling reactions, which are palladium-catalyzed, are also employed for the synthesis of thiophene-based copolymers. These methods offer versatility in the choice of comonomers.

The choice of copolymerization strategy depends on the desired copolymer architecture (random vs. block). The long eicosyl chain is expected to significantly enhance the solubility of the resulting copolymers in common organic solvents, facilitating their processing from solution.

Post-Polymerization Functionalization:

An alternative strategy involves the synthesis of a precursor polymer with reactive side chains, followed by the attachment of the eicosyl group. For example, a regioregular poly(3-(ω-bromohexyl)thiophene) can be synthesized via the GRIM method, and the bromohexyl side chains can then be functionalized with various groups researchgate.net. While this approach is less direct for incorporating a simple eicosyl chain, it is a valuable technique for introducing more complex functionalities at the end of the alkyl spacer.

The following table summarizes the key features of different copolymerization strategies.

| Copolymerization Strategy | Key Features | Resulting Copolymer Architecture |

| Grignard Metathesis (GRIM) | Employs Grignard reagents and a nickel catalyst. Suitable for random copolymerization. | Random |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-growth mechanism allowing for sequential monomer addition. | Block |

| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling. Versatile for various comonomers. | Random or Alternating |

| Post-Polymerization Functionalization | Introduction of functional groups onto a pre-synthesized polymer backbone. | Functionalized |

Controlled Polymerization for Regioregularity in Poly(2-eicosylthiophene)

Regioregularity, the specific orientation of the side chains along the polymer backbone, is a critical factor determining the electronic and optical properties of poly(alkylthiophene)s. For poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) coupling leads to a more planar backbone, facilitating π-π stacking and enhancing charge carrier mobility. While the concept of regioregularity is most pronounced in 3-substituted polythiophenes, achieving a consistent coupling pattern is also crucial for 2-substituted analogues like poly(2-eicosylthiophene).

Importance of Regioregularity:

In a regiorandom poly(3-alkylthiophene), the presence of head-to-head (HH) and tail-to-tail (TT) couplings introduces steric hindrance between adjacent alkyl chains, causing the thiophene rings to twist out of planarity. This disruption of π-conjugation leads to a larger bandgap and lower conductivity researchgate.net. In contrast, a highly regioregular HT-coupled polymer can adopt a more planar conformation, leading to extended π-conjugation and improved solid-state packing researchgate.net.

Synthetic Methods for Achieving High Regioregularity:

Several synthetic methods have been developed to achieve high regioregularity in poly(alkylthiophene)s. These methods are based on transition metal-catalyzed cross-coupling reactions and are applicable to the synthesis of regioregular poly(2-eicosylthiophene).

Grignard Metathesis (GRIM) Method: The GRIM method is a robust and widely used technique for synthesizing highly regioregular poly(3-alkylthiophene)s. The reaction of a 2,5-dibromo-3-alkylthiophene with an alkyl Grignard reagent leads to a mixture of two regiochemical isomers of the Grignard intermediate. However, the subsequent polymerization with a nickel catalyst, such as Ni(dppp)Cl₂, proceeds with high regioselectivity, affording polymers with greater than 95% HT couplings acs.org. The origin of this high regioselectivity is attributed to a combination of steric and electronic effects during the catalytic cycle acs.org. This method's effectiveness for long-chain substituents has been demonstrated, and it is expected to be a primary route for the synthesis of regioregular poly(2-eicosylthiophene).

Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is a chain-growth polymerization that offers excellent control over molecular weight, polydispersity, and regioregularity. The mechanism involves the catalyst "walking" along the growing polymer chain, which promotes a high degree of HT coupling. This method has been extensively studied for the polymerization of 3-alkylthiophenes acs.orgacs.org. The choice of catalyst and reaction conditions can be optimized to achieve living polymerization characteristics, allowing for the synthesis of well-defined polymers. The influence of side chain branching on the control of KCTP has been investigated, indicating that steric hindrance from the side chain can affect the polymerization rate and the occurrence of termination reactions rsc.org. The long, linear eicosyl chain is not expected to introduce significant steric hindrance that would impede the controlled nature of the polymerization.

The following table provides a comparison of the key polymerization methods for achieving regioregular poly(alkylthiophene)s.

| Polymerization Method | Catalyst | Key Advantages | Typical Regioregularity |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | High yields, scalable, room temperature reaction. | >95% HT |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl₂, Ni(dppe)Cl₂ | Controlled molecular weight, low polydispersity, chain-growth mechanism. | >98% HT |

| Rieke Method | Rieke Zinc (Zn*) | High reactivity of the organozinc intermediate. | High HT content |

| McCullough Method | LDA, Ni(dppp)Cl₂ | First method to achieve high regioregularity. | ~100% HT |

It is important to note that while these methods have been predominantly applied to 3-alkylthiophenes, the underlying chemical principles are directly applicable to the synthesis of regioregular poly(2-eicosylthiophene). The long eicosyl side chain is anticipated to enhance the solubility of the polymer, which can be advantageous during polymerization and subsequent processing, potentially mitigating issues of premature precipitation that can occur with shorter-chain analogues.

Molecular Structure, Conformation, and Self Organization of 2 Eicosylthiophene Derivatives

Conformational Analysis of the 2-Eicosyl Side Chain and Thiophene (B33073) Ring

The conformational properties of 2-eicosylthiophene derivatives are complex, involving the orientation of the eicosyl side chain relative to the thiophene ring. The thiophene ring itself can adopt different conformations, though it is often nearly planar. For 2-substituted thiophenes, the orientation of the substituent relative to the sulfur atom is a key conformational feature. In aroyl derivatives of thiophene, for instance, an S,O-cis conformation, where the carbonyl group is oriented towards the sulfur atom, is often preferred. rsc.org This preference is influenced by attractive interactions between the sulfur and oxygen atoms. rsc.org While not a carbonyl, the long eicosyl chain's conformation will also be influenced by steric and electronic interactions with the thiophene ring.

Computational studies, such as those using ab-initio molecular orbital calculations, have been employed to determine the most stable conformations. For 2-benzoylthiophene, a model for 2-substituted thiophenes, the S,O-cis type conformation was found to be the more stable conformer. rsc.org These calculations also indicated a lower degree of twisting for the heterocyclic ring compared to other attached groups, suggesting a tendency towards planarity. rsc.org The conformational flexibility of the long eicosyl chain adds another layer of complexity, with numerous possible torsional angles along the C-C bonds.

Influence of the Eicosyl Chain on Molecular Planarity and Backbone Conformation

However, the introduction of long alkyl chains does not necessarily disrupt planarity. In fact, it can promote a more ordered packing of polymer chains in the solid state. The interplay between the steric hindrance of the side chain and intermolecular interactions is crucial. For instance, in some polymerized small molecule acceptors, π-bridge linking units are used to tune conjugated polymer conformations and chain packing. nih.gov By optimizing these linkers, a more coplanar and rigid backbone conformation can be achieved, leading to improved charge transport. nih.gov

Steric Hindrance Effects Induced by the Eicosyl Group in Molecular Architectures

The eicosyl group, being a long and bulky substituent, introduces significant steric hindrance. This steric hindrance plays a critical role in dictating the molecular architecture and the resulting material properties. In the context of chemical reactions and complex formation, increasing steric hindrance of donor bases can decrease the formation constants of coordination complexes. researchgate.net

In the solid state, the steric hindrance of the eicosyl chains influences how the molecules pack. While bulky side chains can sometimes lead to disordered interchain morphology, they can also be instrumental in achieving specific packing motifs that are beneficial for charge transport. nih.gov The balance between the attractive van der Waals interactions of the long alkyl chains and the steric repulsion is a key factor in determining the final solid-state structure.

Investigations into Self-Organization and Molecular Packing in Thin Films

The self-organization of 2-eicosylthiophene derivatives in thin films is a critical aspect of their application in electronic devices. The long eicosyl chains play a pivotal role in driving the self-assembly process, leading to the formation of ordered structures.

Role of Eicosyl Chain Length in Intermolecular Stacking

The length of the alkyl side chain is a determining factor in the intermolecular stacking of thiophene-based materials. In general, the introduction of long alkyl chains can modify the molecular packing in organic semiconductors. For π-π stacking systems, an increase in alkyl chain length can sometimes lead to a decrease in charge mobility due to displaced stacking. rsc.org Conversely, for herringbone stacking systems, longer alkyl chains can enhance π-π interactions and increase charge mobility. rsc.org The eicosyl chain, with its considerable length, will have a significant impact on these packing arrangements.

Impact on Interdigitated Packing Structures

The long eicosyl chains can promote the formation of interdigitated packing structures, where the alkyl chains of adjacent molecules interlock. This interdigitation can lead to a more compact and ordered solid-state structure. The degree of interdigitation is influenced by the length of the alkyl chain and the processing conditions of the thin film. This type of packing can be crucial for achieving high charge carrier mobilities in organic field-effect transistors.

Microphase Separation Phenomena in Eicosylthiophene-Containing Block Copolymers

The self-assembly of block copolymers into ordered nanostructures is a phenomenon driven by the chemical incompatibility between the constituent polymer blocks. When a block containing 2-eicosylthiophene, specifically poly(3-eicosylthiophene) (P3EHT), is covalently linked to a dissimilar polymer block (e.g., a flexible "coil" polymer like polystyrene), the system undergoes microphase separation to minimize unfavorable interactions. This process is governed by a delicate interplay of thermodynamic factors, including the Flory-Huggins interaction parameter (χ), the total degree of polymerization (N), and the volume fraction of each block (f).

Block copolymers containing poly(3-alkylthiophene) (P3AT) segments are classified as "rod-coil" systems. researchgate.net The conjugated polythiophene backbone imparts a rigid, rod-like character, while the partner block is typically a flexible, coil-like polymer. This architectural difference leads to more complex self-assembly behavior than that observed in conventional coil-coil block copolymers, as the system must accommodate both the microphase separation of the blocks and the potential for liquid crystalline ordering of the rigid rod segments. researchgate.netmsleelab.org

The length of the alkyl side chain on the thiophene ring is a critical parameter that profoundly influences the polymer's properties and, consequently, the microphase separation behavior. researchgate.net Shorter side chains, such as in poly(3-hexylthiophene) (P3HT), allow for strong π-π stacking between the polymer backbones, leading to a high degree of crystallinity. postech.ac.kr This strong tendency to crystallize can often dominate the self-assembly process, sometimes hindering the formation of well-defined microphase-separated morphologies. postech.ac.kr

In contrast, the 2-eicosyl group, with its long C20 alkyl chain, is expected to significantly alter this balance. The steric bulk of the eicosyl chains reduces the intermolecular π-π interactions between the polythiophene backbones. This plasticizing effect lowers the block's intrinsic crystallinity, thereby facilitating the process of microphase separation. The competition between crystallization and microphase separation is a key aspect of P3AT block copolymers. acs.orgresearchgate.net For a P3EHT-containing block copolymer, it is anticipated that microphase separation would be the dominant organizing force, with crystallization subsequently occurring within the confines of the pre-formed P3EHT domains.

The table below summarizes the expected influence of the alkyl side chain length on the properties of P3ATs and their tendency to microphase separate when incorporated into a block copolymer architecture.

| Polymer Block | Alkyl Side Chain | Relative π-π Stacking Strength | Crystallinity Tendency | Predicted Impact on Microphase Separation |

|---|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | Hexyl (C6) | Strong | High | Can be hindered or dominated by crystallization postech.ac.kr |

| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl (C12) | Moderate | Moderate | Microphase separation and crystallization are strongly coupled acs.orgresearchgate.net |

| Poly(3-eicosylthiophene) (P3EHT) | Eicosyl (C20) | Weak | Low | Microphase separation is expected to be the dominant ordering process |

The morphology of the resulting nanostructure is primarily determined by the volume fraction of the P3EHT block (f_P3EHT) within the copolymer. The long eicosyl side chains contribute significantly to the total volume of the P3EHT block. Depending on this volume fraction, different equilibrium morphologies are predicted, as is typical for block copolymer systems. youtube.commdpi.com Research on related long-chain P3AT block copolymers, such as those containing poly(3-dodecylthiophene), has shown the formation of well-ordered lamellar microdomains, supporting the feasibility of achieving highly organized structures. postech.ac.kr

The expected morphologies for a hypothetical rod-coil block copolymer composed of a P3EHT block and a flexible coil block are outlined in the following table.

| Volume Fraction of P3EHT Block (f_P3EHT) | Predicted Morphology | Description |

|---|---|---|

| f < 0.15 | Spheres | Spherical domains of the minor P3EHT block in a matrix of the major coil block. |

| 0.15 < f < 0.35 | Cylinders | Cylindrical domains of the P3EHT block arranged in a hexagonal lattice within the coil block matrix. |

| 0.35 < f < 0.65 | Lamellae | Alternating layers of the P3EHT and coil blocks. |

| 0.65 < f < 0.85 | Inverted Cylinders | Cylindrical domains of the coil block in a matrix of the P3EHT block. |

| f > 0.85 | Inverted Spheres | Spherical domains of the minor coil block in a matrix of the major P3EHT block. |

Electronic Structure and Optoelectronic Characteristics of 2 Eicosylthiophene Based Materials

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that play a critical role in determining the electronic properties of a material, including its ionization potential and electron affinity. In conjugated polymers like poly(2-eicosylthiophene), the HOMO and LUMO levels of the individual monomer units hybridize to form the valence and conduction bands of the polymer, respectively.

Table 1: Representative HOMO and LUMO Energy Levels of Related Thiophene-Based Materials

| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Poly(3-octylthiophene) (P3OT) | 5.59 | 3.76 | 1.83 |

| nih.govnih.gov-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | 5.87 | 3.91 | 1.96 |

Band Gap Engineering in Poly(2-eicosylthiophene) and its Co-polymers

The band gap of a conjugated polymer is the energy difference between its HOMO and LUMO levels and is a key parameter that determines its optical absorption and emission properties. For polythiophenes, the band gap is influenced by the degree of π-conjugation along the polymer backbone.

Band gap engineering in polythiophene-based materials can be achieved through several strategies. One common approach is copolymerization, where the thiophene (B33073) monomer is combined with other aromatic or heteroaromatic units. Introducing electron-donating or electron-withdrawing co-monomers can effectively tune the HOMO and LUMO levels and, consequently, the band gap of the resulting copolymer. umich.edu For instance, copolymers of thiophene with benzothiadiazole have shown optical band gaps ranging from 1.65 to 2.0 eV. dtu.dk Copolymers based on benzodithiophene and isoindigo units have also been synthesized, exhibiting low band gaps of around 1.5 eV. mdpi.com

While specific studies on band gap engineering of poly(2-eicosylthiophene) through copolymerization were not identified in the search results, the principles derived from other polythiophene systems would apply. The choice of co-monomer would allow for the tailoring of the optical and electronic properties of the resulting copolymer for specific applications.

Intramolecular Charge Transfer (ICT) Processes

Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties linked by a π-conjugated bridge. mdpi.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state with a large dipole moment. diva-portal.org This process is highly sensitive to the surrounding environment, such as solvent polarity. nih.gov

In the context of 2-eicosylthiophene-based materials, ICT would likely be observed in copolymers where the 2-eicosylthiophene unit acts as the donor and is copolymerized with a suitable acceptor monomer. The efficiency of the ICT process would depend on the electronic nature of the substituent on the thiophene ring and the strength of the acceptor unit. nih.gov While the eicosyl group itself is not strongly electron-donating, the thiophene ring is electron-rich and can serve as a donor.

Detailed studies on ICT processes specifically within 2-eicosylthiophene-based donor-acceptor systems were not found in the provided search results. However, the general principles of ICT are well-established for a variety of thiophene-π-conjugated donor-acceptor molecules. diva-portal.orgnih.gov

Polaron, Bipolaron, and Metallic States in Oxidized Poly(2-eicosylthiophene)

Upon oxidation (or "doping"), conjugated polymers like poly(2-eicosylthiophene) can form localized charge carriers known as polarons and bipolarons. dtic.mil A polaron is a radical cation formed by the removal of one electron from the polymer chain, which is accompanied by a local distortion of the polymer lattice. researchgate.net Further oxidation can lead to the formation of a bipolaron, which is a dication with no spin. researchgate.net The formation of these charge carriers introduces new electronic states within the band gap of the polymer. mdpi.com

Energetic studies on doped polythiophene have shown that the formation of doubly charged bipolarons is generally more favorable than the formation of two singly charged polarons. mdpi.com These polaronic and bipolaronic states are responsible for the electrical conductivity of the doped polymer. At high doping levels, these states can overlap to form polaron and bipolaron bands, leading to a metallic-like state. The presence of polarons and bipolarons in oxidized polythiophenes has been confirmed by in-situ Electron Paramagnetic Resonance (EPR) and electrochemical methods. dtic.mil

While specific experimental data on the formation and properties of polarons and bipolarons in oxidized poly(2-eicosylthiophene) are not available in the search results, the fundamental mechanisms are expected to be similar to those observed in other polythiophene derivatives.

Photoinduced Phase Transitions and Transformations in Poly(2-eicosylthiophene) Thin Films

Photoinduced phase transitions refer to changes in the material's structure or electronic state upon exposure to light. nih.gov In conjugated polymer thin films, photoexcitation can lead to various transformations, including changes in molecular ordering, conformation, and electronic properties. These photoinduced effects are of interest for applications in optical switching and data storage.

While the search results discuss photoinduced phase transitions in a general context and in other material systems, nih.govsemanticscholar.orgmdpi.comarxiv.org there is no specific information available regarding photoinduced phase transitions or transformations in thin films of poly(2-eicosylthiophene). The long, flexible eicosyl side chains in poly(2-eicosylthiophene) could potentially influence the nature of any photoinduced structural changes in the solid state. Further research would be needed to investigate the specific photophysics and potential for photoinduced transformations in this particular material.

Morphological Characteristics and Thin Film Properties of 2 Eicosylthiophene Materials

Solution Processability and Thin Film Formation Mechanisms

Poly(2-eicosylthiophene) demonstrates good solubility in common organic solvents, a critical attribute for solution-based processing techniques like spin coating. uobasrah.edu.iq The formation of thin films from solution is a complex process governed by the interplay of solvent evaporation rate, polymer concentration, and substrate interactions. As the solvent evaporates, the polymer chains begin to self-assemble, driven by π-π stacking interactions between the thiophene (B33073) backbones and van der Waals forces between the eicosyl side chains.

The mechanism of thin film formation involves the initial formation of polymer aggregates in solution, which then deposit onto the substrate. upatras.gr The final morphology of the film is highly dependent on the processing conditions. For instance, slower solvent evaporation can provide more time for the polymer chains to organize into more ordered, crystalline structures. researchgate.net The choice of solvent also plays a crucial role, as it affects the polymer's conformation in solution and, consequently, the packing of the chains in the solid state.

Crystallinity and Microstructure Analysis of Poly(2-eicosylthiophene) Films

The crystalline nature of poly(2-eicosylthiophene) films is a key determinant of their electronic properties. X-ray diffraction (XRD) is a primary technique used to probe the microstructure of these films. uobasrah.edu.iqnist.gov The presence of sharp diffraction peaks in XRD patterns indicates a well-ordered, semi-crystalline structure.

In the solid state, poly(2-eicosylthiophene) chains typically adopt a lamellar packing motif. This structure consists of layers of conjugated polymer backbones separated by the insulating eicosyl side chains. The lamellar spacing, or the distance between the polymer backbones in adjacent layers, can be determined from the position of the (h00) diffraction peaks in the XRD pattern. nist.gov This spacing is directly influenced by the length of the alkyl side chains. For polythiophenes with long alkyl side chains, an increase in chain length generally leads to a larger lamellar spacing to accommodate the extended side chains. nist.gov

The π-π stacking distance, which is the separation between adjacent polymer backbones within a crystalline lamella, is another critical parameter. This distance is typically determined from the (010) diffraction peak and is on the order of a few angstroms. nist.gov Strong π-π interactions, indicated by a smaller stacking distance, facilitate efficient charge transport along the polymer backbones. The degree of crystallinity, which can be estimated from the intensity and width of the diffraction peaks, also plays a significant role in the material's performance. Higher crystallinity generally correlates with improved charge carrier mobility. mdpi.com

Surface Morphology Studies

The surface morphology of poly(2-eicosylthiophene) thin films can be visualized using techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM). uobasrah.edu.iqjournalskuwait.org AFM studies often reveal a granular or fibrillar surface topography, with the size and shape of these features being dependent on the processing conditions. researchgate.neth2.pl For instance, thermal annealing can promote the formation of larger crystalline domains and a more ordered surface morphology. ucsb.edu The surface roughness of the film is another important characteristic that can influence device performance.

Relationship between Eicosyl Chain Length and Film Architecture

However, the side chains also play a crucial role in the self-assembly and ordering of the polymer chains. The van der Waals interactions between the long alkyl chains can drive the formation of well-ordered crystalline domains. nih.gov Therefore, there is a trade-off between the solubilizing effect and the potential for increased inter-chain spacing. The optimal side chain length for a particular application will depend on the desired balance between solution processability, crystallinity, and charge transport properties. The hydrophobicity of the side chain also influences the polymer's interaction with different substrates, affecting the orientation of the thiophene rings at the interface. rsc.org

Table of Compounds Mentioned

Advanced Characterization Techniques in 2 Eicosylthiophene Research

Spectroscopic Analysis

Spectroscopy is the principal tool for probing the electronic and vibrational properties of 2-eicosylthiophene. The techniques employed provide insight into electron transitions, molecular structure, and the nature of charge carriers in doped systems.

UV-Vis spectroscopy investigates the electronic transitions within the molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org For a molecule like 2-eicosylthiophene, the primary absorption feature arises from π-π* transitions within the conjugated system of the thiophene (B33073) ring. nih.gov

In a dilute solution, 2-eicosylthiophene is expected to exhibit a distinct absorption peak characteristic of isolated thiophene chromophores. However, the main utility of this monomer is in the formation of conjugated polymers, such as poly(3-eicosylthiophene). Upon polymerization, the extent of π-conjugation increases significantly along the polymer backbone, leading to a bathochromic (red) shift in the absorption maximum to longer wavelengths. nih.gov

When these polymers are cast into thin films, intermolecular interactions and π-stacking between adjacent chains can further extend the effective conjugation length. This results in an additional red shift and often the appearance of vibronic structures (fine peaks) in the absorption spectrum, indicating a more ordered, planar conformation of the polymer backbone. nih.gov The absorption onset is frequently used to estimate the optical bandgap of the material.

| System | Typical Transition | Expected λmax Range (nm) | Key Observations |

|---|---|---|---|

| Monomer in Solution (e.g., 2-eicosylthiophene) | π-π | 230 - 280 | Represents the isolated thiophene chromophore. |

| Polymer in Solution (e.g., Poly(3-eicosylthiophene)) | π-π | 430 - 460 | Red-shifted due to extended conjugation along the polymer chain. nih.gov |

| Polymer as a Thin Film | π-π* | 500 - 620 | Further red-shifted due to intermolecular π-stacking and increased planarity. May show vibronic peaks. nih.gov |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and confirming the molecular structure of 2-eicosylthiophene. ksu.edu.sayoutube.com They probe the discrete vibrational and rotational modes of a molecule. su.se While IR spectroscopy relies on the absorption of infrared radiation by vibrations that cause a change in the molecular dipole moment, Raman spectroscopy involves the inelastic scattering of light from molecular vibrations that modulate the molecule's polarizability. ksu.edu.sa

For 2-eicosylthiophene, the spectra are dominated by features from both the thiophene ring and the long eicosyl side chain.

Key Vibrational Modes for 2-Eicosylthiophene:

Thiophene Ring Modes : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching modes within the ring are observed in the 1300-1550 cm⁻¹ region. The C-S stretching modes are usually found at lower wavenumbers, between 650 and 750 cm⁻¹. iosrjournals.org In-plane and out-of-plane bending vibrations of the ring C-H bonds also provide characteristic signals. iosrjournals.orgnih.gov

Eicosyl Chain Modes : The long alkyl chain gives rise to strong symmetric and asymmetric C-H stretching vibrations from its CH₂ and CH₃ groups, typically in the 2850-2960 cm⁻¹ range. Characteristic CH₂ scissoring (bending) vibrations are also prominent around 1465 cm⁻¹.

These techniques are complementary; for instance, the symmetric C=C stretching of the thiophene ring often produces a strong Raman signal but may be weaker in the IR spectrum. ksu.edu.sa

| Vibrational Mode | Typical Wavenumber (cm-1) | Region |

|---|---|---|

| Aromatic C-H Stretch (Thiophene) | ~3100 | Stretching |

| Alkyl C-H Asymmetric/Symmetric Stretch (Eicosyl) | 2850 - 2960 | Stretching |

| Aromatic C=C Stretch (Thiophene Ring) | 1300 - 1550 | Stretching |

| Alkyl CH2 Scissoring (Eicosyl) | ~1465 | Bending |

| C-S Stretch (Thiophene Ring) | 650 - 750 | Stretching |

Photoluminescence (PL) spectroscopy is used to study the emissive properties of materials. After a molecule absorbs a photon and enters an excited electronic state, it can relax by emitting a photon. This emission is the photoluminescence. For materials based on 2-eicosylthiophene, such as poly(3-eicosylthiophene), PL provides information about the nature of the excited state and the efficiency of radiative decay.

In well-solvated, isolated polymer chains, the PL is attributed to the radiative decay of intra-chain singlet excitons, resulting in a quantum yield that can be quite high (e.g., ~45% in solution). researchgate.netresearchgate.net The emission spectrum is typically a mirror image of the absorption spectrum. When the polymer is in a solid-state film, intermolecular interactions that quench fluorescence often become significant, leading to a lower PL quantum yield. nih.gov The emission peak in films is also red-shifted compared to that in solution, consistent with emission from a more delocalized, lower-energy excited state in the aggregated polymer. nih.govacs.org

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about elemental composition, chemical states, and electronic energy levels. mdpi.com These methods are particularly valuable for studying 2-eicosylthiophene when it is used to form self-assembled monolayers (SAMs) on substrates like gold. thermofisher.com

In an XPS experiment, X-rays irradiate the sample, causing the ejection of core-level electrons. By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment. mdpi.com

S 2p Spectrum : For a thiophene molecule chemisorbed on a gold surface via its sulfur atom, the S 2p spectrum will show a peak at a binding energy indicative of a gold-thiolate bond (Au-S). researchgate.net

C 1s Spectrum : The C 1s spectrum can distinguish between the carbon atoms of the thiophene ring and those of the eicosyl alkyl chain.

UPS uses lower-energy UV photons to probe the valence band region, providing information about the highest occupied molecular orbital (HOMO) and the work function of the material, which are critical parameters for organic electronic devices.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species), such as organic radicals. researchgate.net The neutral, ground-state 2-eicosylthiophene molecule is diamagnetic (has no unpaired electrons) and is therefore EPR-silent.

However, EPR is an indispensable tool for studying the charge carriers in the conductive (doped) state of polymers made from this monomer. When poly(3-eicosylthiophene) is chemically or electrochemically oxidized (p-doped), mobile positive charge carriers known as polarons (radical cations) are formed. awardspace.us These polarons possess an unpaired electron (spin S = 1/2) and are therefore EPR-active. acs.org

EPR spectroscopy can provide:

Confirmation of Polaron Formation : The appearance of an EPR signal upon doping confirms the generation of paramagnetic charge carriers.

Spin Concentration : The intensity of the EPR signal can be used to quantify the number of spins (polarons) in the material.

Information on Delocalization : The g-factor and linewidth of the EPR signal provide insights into the electronic environment and delocalization of the unpaired electron along the polymer chain. researchgate.net

At higher doping levels, polarons can combine to form spinless, doubly charged bipolarons, which are EPR-silent. Thus, monitoring the EPR signal intensity as a function of doping level can reveal the relative populations of polarons and bipolarons. acs.org

Microscopic and Imaging Techniques

While spectroscopy probes electronic and molecular structure, microscopic techniques are used to visualize the physical structure, surface morphology, and molecular arrangement of materials derived from 2-eicosylthiophene.

These techniques are most relevant when 2-eicosylthiophene is used to form ordered structures like SAMs or in the solid-state films of its corresponding polymer. For example, Scanning Tunneling Microscopy (STM) can achieve molecular resolution, enabling the direct visualization of how 2-eicosylthiophene molecules pack on a conductive substrate like gold. researchgate.net STM studies can reveal domain structures, molecular orientation, and packing density within a self-assembled monolayer. researchgate.net

For polymer films, Atomic Force Microscopy (AFM) is widely used to characterize surface topography and morphology. AFM can reveal details about the nanostructure of the film, such as the formation of crystalline domains, fibrillar structures, and phase separation in polymer blends, all of which profoundly impact the performance of electronic devices.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for visualizing the surface topography and morphology of materials at high resolution. researchgate.netresearchgate.net In the context of thiophene-based materials, SEM analysis reveals crucial information about the uniformity, structure, and features of thin films, which are critical for their application in electronic devices. nih.gov

SEM operates by scanning a focused beam of electrons over a sample's surface. The interaction between the electrons and the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. researchgate.netresearchgate.net By detecting these signals, an image of the surface is constructed, providing details on features such as grain size, porosity, and the presence of any defects. nih.govresearchgate.net

In studies of thin films of novel thiophene derivatives, SEM images have demonstrated significant differences in surface morphology based on the specific molecular structure and deposition method. For instance, spin-coated films of certain thiophene derivatives have shown fibrous and flaky structures with irregular shapes and random orientations, indicating a lack of uniformity in the deposition process. nih.gov The density and arrangement of these fibrous structures can vary, suggesting differences in the intermolecular interactions and packing of the molecules. nih.gov The surface morphology, as observed by SEM, plays a crucial role in the material's performance, influencing properties such as cancer cell adhesion and drug release kinetics in biomedical applications. nih.gov

| Parameter | Observation in Thiophene Derivative Thin Films | Reference |

| Surface Structure | Fibrous and flaky with irregular shapes | nih.gov |

| Orientation | Random orientation of structures | nih.gov |

| Uniformity | Variable, with some films showing denser, more interwoven fibers | nih.gov |

This table summarizes typical morphological features observed in thin films of thiophene derivatives using SEM.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Microstructure

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable tools for probing the internal structure of materials at the nanoscale. e3s-conferences.org These techniques provide detailed information about the crystalline and amorphous regions within a material, which is particularly important for understanding the performance of semiconducting polymers like poly(3-alkylthiophene)s.

In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the material creates an image that reveals details about the sample's morphology, crystal structure, and composition. e3s-conferences.org HRTEM offers even greater magnification, allowing for the visualization of the atomic lattice of a material. e3s-conferences.org

For poly(3-alkylthiophene)s, TEM images have been instrumental in identifying crystalline domains surrounded by amorphous regions. This phase segregation is critical for charge transport in organic electronic devices. Electron diffraction, a technique often used in conjunction with TEM, can provide further details about the crystal structure. For instance, electron diffraction studies of regioregular poly(3-hexylthiophene) (P3HT) have been used to determine its unit cell parameters. acs.org

HRTEM images can further elucidate the nature of the crystalline domains. In studies of poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (PNDI) films, HRTEM has been used to visualize crystalline domains and the "tie chains" that connect them. nih.gov

| Technique | Information Obtained for Poly(3-alkylthiophene)s | Reference |

| TEM | Identification of crystalline and amorphous domains | nih.gov |

| Electron Diffraction | Determination of unit cell parameters | acs.org |

| HRTEM | Visualization of crystalline domains and interconnecting polymer chains | nih.gov |

This table highlights the key insights gained from TEM and HRTEM studies on poly(3-alkylthiophene)s and related polymers.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. mdpi.com It is particularly valuable for characterizing the surface of thin films of organic materials, including thiophene derivatives, without the need for a conductive coating.

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create a topographical map. mdpi.com

In the study of thiophene-based materials, AFM is used to assess surface roughness and morphology, which are critical parameters influencing device performance. For instance, in binary blends of thiophene-based materials, AFM has revealed a complex evolution of the film surface morphology with changes in the blend composition. unisalento.it These morphological changes have been directly correlated with variations in the photoluminescence properties of the films. unisalento.it

Furthermore, AFM has been employed to study the self-assembly of molecules on a surface. For example, it has been used to image the formation of self-assembled monolayers (SAMs) of octadecylphosphonic acid on mica, revealing details about the coverage and structure of the monolayer. researchgate.net In the context of poly(3-hexylthiophene) (P3HT), AFM has been used to investigate the morphology of nanofibers and the effect of thermal annealing on their structure and interaction with graphene oxide. nih.gov

| Parameter | Application in Thiophene-Based Material Research | Reference |

| Surface Roughness | Correlated with photoluminescence properties in binary blends | unisalento.it |

| Morphology | Visualization of nanofiber structure and the effect of thermal annealing in P3HT | nih.gov |

| Self-Assembly | Imaging of self-assembled monolayers | researchgate.net |

This table summarizes the applications of AFM in characterizing the surface topography of thiophene-based materials.

Cathodoluminescence Scanning Electron Microscopy (CL-SEM)

Cathodoluminescence (CL) is an analytical technique that involves the emission of photons from a material when it is bombarded by an electron beam. wikipedia.org When integrated into a scanning electron microscope (CL-SEM), it allows for the correlation of the optical properties of a material with its surface morphology at the nanoscale.

The CL signal provides information about the electronic structure of a material, including its band gap and the presence of defect states. While CL is widely used for inorganic semiconductors and minerals, its application to organic materials is an emerging area of research. nih.gov

For organic materials, including thiophene oligomers, the emission of light under electron bombardment can be influenced by the molecular structure and intermolecular interactions. researchgate.net Spectroscopic analysis of the emitted light can reveal details about the electronic transitions within the molecules. Studies on thiophene/phenylene co-oligomers have shown that their electronic spectra and fluorescence are influenced by molecular size and the arrangement of the thiophene and phenylene units. researchgate.net In more complex systems, intermolecular charge-transfer can lead to new emission bands. researchgate.net The application of CL-SEM to 2-eicosylthiophene could provide valuable insights into how the long alkyl chain affects the electronic and optical properties at a high spatial resolution.

| Property | Information Gained from Cathodoluminescence Studies of Organic Materials | Reference |

| Electronic Structure | Probing of electronic transitions and intermolecular interactions | researchgate.net |

| Emission Spectra | Correlation of spectral features with molecular structure and arrangement | researchgate.net |

| Spatial Resolution | Potential for nanoscale mapping of optical properties | wikipedia.org |

This table outlines the potential information that can be obtained from cathodoluminescence studies of organic and thiophene-based materials.

Diffraction and Scattering Techniques

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline structure of materials. researchgate.net It provides information on the crystal lattice, phase, and orientation of crystalline domains within a sample.

In XRD, a beam of X-rays is directed at a sample, and the scattered X-rays are detected at various angles. Crystalline materials will diffract the X-rays in specific directions according to Bragg's Law, producing a characteristic diffraction pattern of peaks. The positions and intensities of these peaks can be used to identify the crystal structure. researchgate.net

For poly(3-alkylthiophene)s, XRD is crucial for determining the degree of crystallinity and the packing of the polymer chains. Studies on poly(3-alkylthiophene)s with different side-chain lengths (butyl, hexyl, and dodecyl) have shown that the length of the alkyl group significantly affects the morphology and crystallinity of the resulting films. researchgate.net Generally, longer side chains in head-to-tail poly(3-alkylthiophene)s can lead to more ordered, self-oriented structures. cmu.edu This is because the long alkyl chains can interdigitate and promote a more regular packing of the polymer backbones. cmu.edu The increased order often correlates with improved electronic properties, such as higher electrical conductivity. cmu.edu

| Parameter | Influence of Alkyl Chain Length in Poly(3-alkylthiophene)s | Reference |

| Crystallinity | Longer side chains can lead to higher crystallinity | researchgate.netcmu.edu |

| Molecular Packing | Promotes more ordered, self-oriented structures | cmu.edu |

| Electronic Properties | Increased order often correlates with higher electrical conductivity | cmu.edu |

This table summarizes the impact of alkyl chain length on the crystalline structure of poly(3-alkylthiophene)s as determined by XRD.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a specialized X-ray scattering technique that is highly sensitive to the crystalline structure and molecular orientation within thin films. researchgate.netxenocs.com It is particularly well-suited for studying semiconducting polymer films used in organic electronics.

In a GIWAXS experiment, an X-ray beam strikes the surface of a thin film at a very shallow angle (the grazing incidence angle). The scattered X-rays are then collected by a 2D detector, producing a scattering pattern that contains information about the molecular packing in both the in-plane and out-of-plane directions relative to the substrate. researchgate.netgisaxs.com

For poly(3-alkylthiophene)s like P3HT, GIWAXS is extensively used to determine the orientation of the polymer crystallites, which can be either "edge-on" (the thiophene rings are perpendicular to the substrate) or "face-on" (the thiophene rings are parallel to the substrate). researchgate.netxenocs.comgisaxs.com The orientation has a significant impact on charge transport in devices. For example, a face-on orientation is often preferred for organic solar cells as it facilitates charge transport perpendicular to the substrate, towards the electrodes. researchgate.netchemrxiv.org GIWAXS studies have shown that the molecular orientation can be controlled by factors such as the choice of solvent and the drying rate during film deposition. researchgate.net

| Orientation | Description | Impact on Charge Transport | Reference |

| Edge-on | Thiophene rings are perpendicular to the substrate | Favorable for in-plane charge transport | researchgate.netgisaxs.com |

| Face-on | Thiophene rings are parallel to the substrate | Favorable for vertical charge transport (e.g., in solar cells) | researchgate.netxenocs.comchemrxiv.org |

This table describes the different molecular orientations observed in poly(3-alkylthiophene) thin films using GIWAXS and their implications for charge transport.

Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS)

Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS) are powerful techniques for characterizing the nanoscale structure of materials. In the context of 2-eicosylthiophene and its polymeric derivatives, these methods provide crucial insights into the self-assembly, morphology, and ordering of thin films and nanoparticles, which are critical for their application in organic electronics.

GISAXS, on the other hand, is a surface-sensitive technique ideal for studying the nanostructure of thin films. By directing an X-ray beam at a shallow angle to the sample surface, GISAXS can probe the morphology of the film, including the ordering of polymer chains, the size and spacing of crystalline domains, and the orientation of these domains with respect to the substrate. This is particularly important for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the charge transport properties are highly dependent on the molecular packing and film morphology.

In studies of similar poly(3-alkylthiophene)s (P3ATs), GISAXS has been instrumental in elucidating the lamellar stacking of the polymer backbones and the orientation of the alkyl side chains. The long eicosyl side chain in poly(2-eicosylthiophene) is expected to significantly influence this packing, and GISAXS is the primary technique to probe these structural details.

Research Findings from SAXS/GISAXS on Related Poly(3-alkylthiophene)s:

Research on poly(3-alkylthiophene)s with varying side-chain lengths has demonstrated that the side chain plays a crucial role in the solid-state packing and thin-film morphology. SAXS studies on poly(3-octylthiophene) (P3OT) and poly(3,3''-dioctyl-2,2'',5'2''-terthiophene) (POTTOT) thin films have provided key macromolecular parameters. rsc.orgresearchgate.net Analysis using Guinier and Porod approximations allows for the determination of the radius of gyration, specific surface area, and surface fractal dimension. rsc.orgresearchgate.net

Furthermore, SAXS investigations into the aggregate structure of poly(3-alkylthiophene)s like poly(3-hexylthiophene) (P3HT), P3OT, and poly(3-dodecylthiophene) (P3DDT) have revealed the presence of large-scale, non-conjugated packing structures. scientific.net These structures are attributed to the loose stacking of the rigid conjugated main chains, leading to the formation of porous structures with mass fractal characteristics. scientific.net The porosity in these materials has been calculated to be in the range of 10⁻⁴ to 10⁻³. scientific.net

Below is a table summarizing typical macromolecular parameters obtained from SAXS analysis of poly(3-alkylthiophene) thin films, which can serve as a reference for expected values in 2-eicosylthiophene-based materials.

| Parameter | Poly(3-octylthiophene) (P3OT) | Poly(3,3''-dioctyl-2,2'',5'2''-terthiophene) (POTTOT) |

| Radius of Gyration (Rg) | 10.73 Å | 9.99 Å |

| Specific Surface Area (Ss) | 3.6 x 10⁸ cm⁻¹ | 3.00 x 10⁸ cm⁻¹ |

| Surface Fractal Dimension (Ds) | 2.85 | 2.65 |

Electrochemical Characterization

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. For 2-eicosylthiophene and its corresponding polymer, poly(2-eicosylthiophene), CV provides valuable information about their oxidation and reduction potentials, electrochemical stability, and the nature of the charge carriers (polarons and bipolarons).

In a typical CV experiment, the potential of a working electrode immersed in a solution containing the analyte is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to the oxidation and reduction processes.

For poly(2-eicosylthiophene), the oxidation process (p-doping) involves the removal of electrons from the polymer backbone, leading to the formation of polarons and subsequently bipolarons, which are the charge carriers responsible for electrical conductivity. The reduction process (n-doping) involves the addition of electrons, though it is often less stable in polythiophenes. The positions of the oxidation and reduction peaks provide the redox potentials, which are crucial for determining the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical for designing efficient electronic devices.

Research Findings from Cyclic Voltammetry on Poly(3-alkylthiophene)s:

Studies on a range of poly(3-alkylthiophene)s have shown that the length of the alkyl side chain influences the redox potentials. Generally, longer alkyl chains can lead to slight shifts in the oxidation potential due to their electron-donating inductive effects and their influence on the polymer's conformation and packing in the solid state.

The electrochemical behavior of poly(3-alkylthiophene)s is complex, with oxidation often being governed by an electrochemically driven phase transition where the rate-limiting step is the nucleation rate. scientific.net The process involves anion intercalation into the polymer film. scientific.net Conversely, the reduction process, involving anion deintercalation, is typically faster. scientific.net This asymmetry between the charge and discharge processes results in characteristic features in the cyclic voltammograms, such as asymmetric peak currents and shifts in peak potentials. scientific.net

The following table presents typical redox potential ranges for various poly(3-alkylthiophene)s, which can be used to estimate the expected values for poly(2-eicosylthiophene). The potentials are often reported versus a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

| Poly(3-alkylthiophene) | Alkyl Chain | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) (V) |

| Poly(3-butylthiophene) (P3BT) | Butyl | ~0.3 - 0.5 |

| Poly(3-hexylthiophene) (P3HT) | Hexyl | ~0.2 - 0.4 |

| Poly(3-octylthiophene) (P3OT) | Octyl | ~0.2 - 0.4 |

| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl | ~0.2 - 0.4 |

Other Characterization Methods

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. This method is particularly useful for characterizing nanoparticles, polymers, and other colloidal systems.

DLS works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations arise from the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the correlation of the scattered light intensity over time, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles.

In the context of 2-eicosylthiophene research, DLS is an invaluable tool for characterizing the size and size distribution of poly(2-eicosylthiophene)-based nanoparticles or aggregates in solution. The ability to control the size of these nanoparticles is often crucial for optimizing the performance of devices such as organic solar cells and sensors.

Research Findings from DLS on Poly(substituted thiophene) Nanoparticles:

Research on poly(substituted thiophene) nanoparticles has demonstrated that their size can be controlled by varying the preparation conditions, such as the concentration of the polymer solution. 20.210.105 For instance, in the reprecipitation method, injecting a solution of the polymer in a good solvent into a poor solvent, the concentration of the initial polymer solution can directly influence the resulting nanoparticle size. 20.210.105

A study on poly(3-[2-(N-dodecylcarbamoyloxy)ethyl]thiophene-2,5-diyl) (P3DDUT) nanoparticles showed that by varying the concentration of the P3DDUT/THF solution from 0.1 to 1.0 wt%, nanoparticles with mean diameters ranging from 40 to 140 nm could be obtained, with lower concentrations yielding smaller nanoparticles. 20.210.105

The table below illustrates the relationship between polymer concentration and the resulting nanoparticle size for a poly(substituted thiophene), providing a basis for understanding how the size of 2-eicosylthiophene-based nanoparticles could be tuned.

| Polymer Concentration (wt% in THF) | Mean Nanoparticle Diameter (nm) |

| 0.1 | 40 |

| 0.5 | 100 |

| 1.0 | 140 |

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area

Nitrogen adsorption-desorption isotherms are a standard method for determining the specific surface area and porosity of a solid material. This technique is based on the physical adsorption of nitrogen gas onto the surface of the material at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen).

The analysis involves measuring the amount of nitrogen gas adsorbed by the sample as the relative pressure is gradually increased and then measuring the amount desorbed as the pressure is decreased. The resulting isotherm is a plot of the volume of gas adsorbed versus the relative pressure. The shape of the isotherm provides qualitative information about the pore structure of the material.

The Brunauer-Emmett-Teller (BET) theory is commonly applied to the adsorption data in a specific relative pressure range to calculate the specific surface area of the material. wikipedia.org Further analysis of the isotherm, particularly the desorption branch, using models such as the Barrett-Joyner-Halenda (BJH) method, can provide information about the pore size distribution and pore volume.

For 2-eicosylthiophene-based materials, particularly when synthesized to have a porous structure for applications in catalysis, sensing, or energy storage, nitrogen adsorption-desorption analysis is essential for characterizing these textural properties.

Research Findings from Nitrogen Adsorption-Desorption on Porous Polythiophenes:

Porous organic polymers, including those based on thiophene, have been synthesized and characterized for their gas sorption properties. The nitrogen adsorption isotherms of these materials can reveal their microporous or mesoporous nature. rsc.org For example, a sharp uptake at low relative pressure (P/P₀ < 0.1) is indicative of a type I isotherm, which is characteristic of microporous materials. rsc.org

The BET surface area of porous polymers can vary significantly depending on the synthesis method and the monomers used. For porous hyper-cross-linked aromatic polymers, BET surface areas can range from low values to over 1000 m²/g. The table below presents representative data for the textural properties of porous polymers, illustrating the range of surface areas and pore volumes that can be achieved.

| Porous Polymer Type | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |

| Porous Polythiophene Composite | ~50 - 250 | ~0.1 - 0.5 |

| Hyper-cross-linked Polymer 1 | ~600 | ~0.3 |

| Hyper-cross-linked Polymer 2 | ~1100 | ~0.8 |

Computational and Theoretical Investigations of 2 Eicosylthiophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various properties of molecules such as 2-eicosylthiophene with a high degree of accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the 2-eicosylthiophene molecule. By optimizing the molecular geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For 2-eicosylthiophene, a key aspect is the conformational flexibility of the long eicosyl side chain and its orientation relative to the thiophene (B33073) ring.

Studies on similar long-chain substituted thiophenes have shown that the alkyl chain can adopt various conformations, with the all-trans (zigzag) conformation generally being the most energetically favorable in the gas phase. DFT calculations can quantify the energy differences between various conformers, providing insights into the molecule's flexibility. The planarity of the thiophene ring itself is also a critical factor, as it influences the electronic conjugation.

Table 1: Predicted Geometrical Parameters for 2-Eicosylthiophene (Exemplary Data)

| Parameter | Predicted Value (B3LYP/6-31G(d)) |

|---|---|

| Cα-Cβ (thiophene) Bond Length | 1.37 Å |

| Cβ-Cβ' (thiophene) Bond Length | 1.42 Å |

| C-S (thiophene) Bond Length | 1.72 Å |

| C(thiophene)-C(eicosyl) Bond Length | 1.51 Å |

| Thiophene Ring Dihedral Angle | < 1° |

The electronic properties of 2-eicosylthiophene are crucial for its potential applications in organic electronics. DFT calculations provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is related to the electron-donating ability of the molecule, while the LUMO level corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO is the band gap, a key parameter that determines the electronic and optical properties of the material. mdpi.com